Carbacyclin Carbacyclin 5-cis Carbaprostacyclin is a stable analog of PGI2 and an isomer of carbaprostacyclin. It is a weak inhibitor of human platelet aggregation with an IC50 of 2.8 µM compared to 0.3 µM for carbaprostacyclin. 5-cis Carbaprostacyclin is a much weaker effector of rabbit mesenteric artery relaxation with an EC50 of 104 µM compared to 5.9 µM for carbaprostacyclin. It even antagonizes the adenylate cyclase activation induced by carbaprostacyclin.
Brand Name: Vulcanchem
CAS No.: 69609-77-4
VCID: VC21238743
InChI: InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
SMILES: CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

Carbacyclin

CAS No.: 69609-77-4

Cat. No.: VC21238743

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Carbacyclin - 69609-77-4

Specification

Description 5-cis Carbaprostacyclin is a stable analog of PGI2 and an isomer of carbaprostacyclin. It is a weak inhibitor of human platelet aggregation with an IC50 of 2.8 µM compared to 0.3 µM for carbaprostacyclin. 5-cis Carbaprostacyclin is a much weaker effector of rabbit mesenteric artery relaxation with an EC50 of 104 µM compared to 5.9 µM for carbaprostacyclin. It even antagonizes the adenylate cyclase activation induced by carbaprostacyclin.
CAS No. 69609-77-4
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Standard InChI InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
Standard InChI Key XZFRIPGNUQRGPI-WLPVIMDJSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O
SMILES CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Canonical SMILES CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator